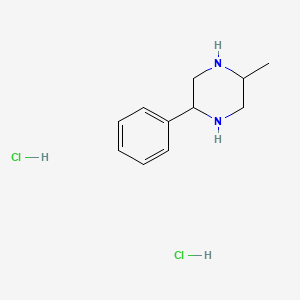
2-Methyl-5-phenylpiperazinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of piperazine derivatives and contains both a methyl group and a phenyl group.
- The compound’s structure consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with a methyl group (CH3) at position 2 and a phenyl group (C6H5) at position 5.
- The dihydrochloride salt form indicates that it exists as a salt with two chloride ions (Cl-) per molecule.
2-Methyl-5-phenylpiperazinedihydrochloride: (CAS#: 13925-05-8) is an organic compound with the molecular formula CHNCl.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, piperazine derivatives can be synthesized through various methods, including cyclization reactions.
Reaction Conditions: These may involve cyclization of appropriate precursors under controlled temperature and solvent conditions.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various chemical reactions typical of piperazine derivatives.
Common Reagents and Conditions: These reactions could include oxidation, reduction, substitution, and cyclization.
Major Products: The specific products formed would depend on the reaction conditions. For example, oxidation might yield N-oxide derivatives, while reduction could lead to saturated piperazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may explore its reactivity, functionalization, and potential as a building block for other compounds.
Biology and Medicine: Although direct applications are scarce, piperazine derivatives often serve as scaffolds for drug discovery due to their diverse pharmacological properties.
Industry: Its use in industry may involve chemical synthesis or as an intermediate in the production of other compounds.
Wirkmechanismus
- Unfortunately, specific information on the mechanism of action for 2-Methyl-5-phenylpiperazinedihydrochloride is not readily available.
- Further research would be needed to understand its interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other piperazine derivatives, such as 2-Ethyl-5-methylpyrazine (CAS#13925-05-8), share structural similarities.
Uniqueness: The presence of both a methyl group and a phenyl group in 2-Methyl-5-phenylpiperazinedihydrochloride distinguishes it from related compounds.
Eigenschaften
Molekularformel |
C11H18Cl2N2 |
|---|---|
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
2-methyl-5-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10;;/h2-6,9,11-13H,7-8H2,1H3;2*1H |
InChI-Schlüssel |
OHKHFZCUWUGBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(CN1)C2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)

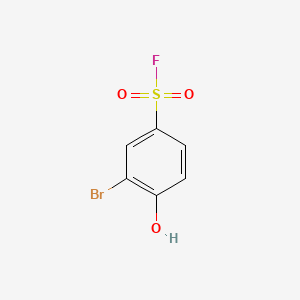
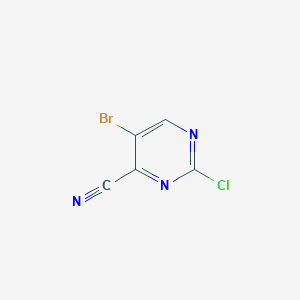

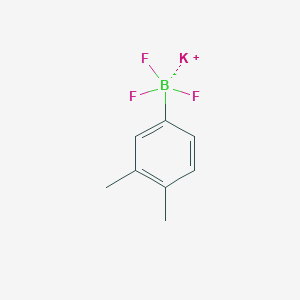
![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)


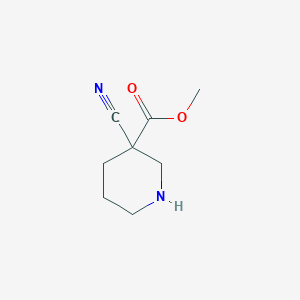
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
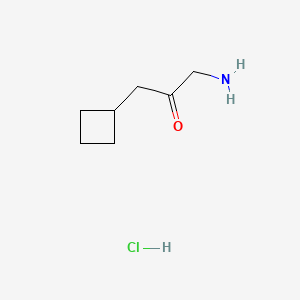
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
